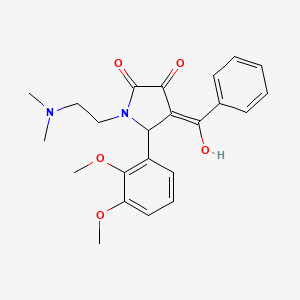
4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly as an antagonist of formyl peptide receptors (FPRs). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 337923-28-1
Research indicates that compounds in the pyrrol-2(5H)-one class, including 4-benzoyl derivatives, act primarily as antagonists of FPR1. FPRs are G-protein-coupled receptors involved in inflammatory responses and are expressed on various leukocytes. The antagonism of FPR1 can inhibit pathways associated with inflammation and chemotaxis in neutrophils .
Key Findings:
- FPR1 Antagonism : The compound has been shown to inhibit formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in FPR1-transfected cells. This inhibition suggests a significant role in modulating inflammatory responses .
- Inhibition of Neutrophil Activity : It effectively reduces human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells. This effect is crucial for potential applications in treating inflammatory diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrrol-2(5H)-one class:
Study 1: Inhibition of Neutrophil Functions
A study evaluated the effects of various pyrrol derivatives on human neutrophils. The most potent compounds significantly inhibited fMLF-induced phosphorylation of ERK1/2 and reduced chemotactic responses without affecting other FPR subtypes or interleukin-induced pathways .
Study 2: Anticancer Potential
In vitro studies demonstrated that certain analogs exhibited cytotoxic effects against glioblastoma cells. The mechanism involved apoptosis induction through mitochondrial pathways, indicating potential therapeutic applications in oncology .
Study 3: Structure-Activity Relationship (SAR)
SAR analyses revealed that modifications at specific positions on the pyrrol scaffold influenced biological activity. For instance, the presence of hydrophobic groups at position R4 was critical for enhancing FPR1 antagonistic activity .
属性
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-24(2)13-14-25-19(16-11-8-12-17(29-3)22(16)30-4)18(21(27)23(25)28)20(26)15-9-6-5-7-10-15/h5-12,19,26H,13-14H2,1-4H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAOUJQUZNBZLK-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













